Bendazol

Description

Bendazol has been reported in Illicium verum with data available.

Structure

3D Structure

Properties

IUPAC Name |

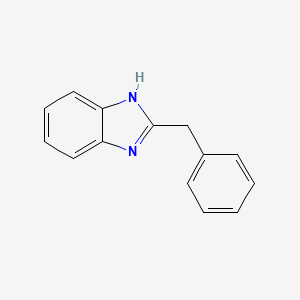

2-benzyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLQFZVCLXFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-48-2 (mono-hydrochloride) | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211157 | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-72-7 | |

| Record name | Dibazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bendazol: A Technical Guide to Synthesis Pathways and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bendazol (also known as Dibazole) is a benzimidazole derivative recognized for its vasodilatory and potential immunomodulatory activities. Its structural scaffold presents a versatile platform for medicinal chemistry, enabling the development of a wide array of derivatives with diverse pharmacological profiles. This document provides a detailed overview of the core synthesis pathway of Bendazol, methodologies for the creation of its derivatives, and a summary of relevant quantitative data. It includes detailed experimental protocols and visual diagrams of the synthesis and associated biological pathways to serve as a comprehensive resource for researchers in the field.

Core Synthesis of Bendazol: The Phillips-Ladenburg Condensation

The most established and widely utilized method for synthesizing the Bendazol core structure is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or nitrile) under acidic conditions, typically with heating.

In the specific case of Bendazol (2-benzylbenzimidazole), the reaction proceeds by condensing o-phenylenediamine with phenylacetic acid. The reaction is usually facilitated by a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent to drive the cyclization.

Caption: Phillips-Ladenburg condensation pathway for Bendazol synthesis.

Detailed Experimental Protocol: Synthesis of Bendazol Hydrochloride

The following protocol is adapted from established industrial preparation methods for Bendazol hydrochloride.[1]

Materials:

-

o-Phenylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Phenylacetic Acid (or Phenylacetonitrile)

-

Activated Carbon

-

Distilled Water

Procedure:

-

Preparation of o-Phenylenediamine Dihydrochloride:

-

In a suitable reaction vessel, combine o-phenylenediamine and concentrated hydrochloric acid in a molar ratio of 1:1.05.

-

Heat the mixture to 70-80°C with stirring.

-

Maintain this temperature for 30-45 minutes to ensure the complete formation of the dihydrochloride salt.

-

-

Condensation and Cyclization:

-

To the vessel containing the o-phenylenediamine dihydrochloride, add phenylacetic acid (or phenylacetonitrile) in a molar ratio of 1:1.06 relative to the initial o-phenylenediamine.

-

Increase the temperature of the reaction mixture to 160-200°C.

-

Maintain this temperature for 1 to 1.5 hours to drive the condensation and cyclization reaction.

-

-

Purification of Bendazol Hydrochloride:

-

After the reaction is complete, allow the mixture to cool.

-

Dissolve the resulting crude Bendazol salt product in hot distilled water.

-

Add a small amount of activated carbon to the solution to decolorize it.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Cool the filtrate to approximately 5°C to induce crystallization of the purified Bendazol hydrochloride.

-

Collect the crystals by suction filtration.

-

Wash the collected crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

-

Dry the purified product thoroughly.

-

This method is reported to achieve yields as high as 96.2%.[1]

Synthesis of Bendazol Derivatives

The versatility of the Phillips-Ladenburg condensation allows for the synthesis of a wide range of Bendazol derivatives. Modifications can be readily introduced by substituting one or both of the primary reactants.

-

Substitution on the Benzene Ring: Utilizing a substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine or 4-methoxy-1,2-phenylenediamine) will result in a derivative with substituents on the benzene portion of the benzimidazole core.[2]

-

Substitution on the Benzyl Group: Employing a substituted phenylacetic acid (e.g., 4-chlorophenylacetic acid or 4-methoxyphenylacetic acid) will yield derivatives with modifications on the 2-benzyl group.

-

N-Alkylation: The nitrogen at the 1-position of the benzimidazole ring can be alkylated after the core synthesis is complete. This is a common strategy for creating derivatives like the potent opioid Etonitazene, where the N-alkylation is performed using an agent like N,N-diethylaminoethyl chloride.[3]

The general workflow for creating these derivatives follows a similar logic to the core Bendazol synthesis, with adjustments to reaction conditions and purification methods as necessitated by the specific properties of the substituted reagents.

Caption: Synthetic strategies for generating Bendazol derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for Bendazol and representative derivatives synthesized via the described methods. Yields and melting points can vary based on the specific reagents, catalysts, and purification techniques employed.

| Compound | Reactant 1 (Diamine) | Reactant 2 (Acid/Aldehyde) | Catalyst/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Bendazol HCl | o-Phenylenediamine | Phenylacetic Acid | HCl, 160-200°C | 96.2% | - | [1] |

| 2-Phenyl-1H-benzimidazole | o-Phenylenediamine | Benzoic Acid | NH₄Cl / EtOH, 80-90°C | 75.08% | - | [2] |

| 2-(4-Chlorophenyl)-1H-benzimidazole | o-Phenylenediamine | 4-Chlorobenzoic Acid | NH₄Cl / EtOH, 80-90°C | 78.88% | - | [2] |

| 2-(4-Chlorophenyl)-1H-benzimidazole | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite / THF | 80% | - | [2] |

| 5-Methyl-1H-benzimidazole | 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 94% | - | [2] |

| 5-Methoxy-1H-benzimidazole | 4-Methoxy-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 98% | - | [2] |

Biological Signaling and Mechanism of Action

While the precise molecular mechanisms of Bendazol are not fully elucidated, its pharmacological effects are linked to several pathways. As a vasodilator, it is thought to influence smooth muscle relaxation. More recently, a significant class of 2-benzylbenzimidazole derivatives, known as "nitazenes," have been identified as potent agonists of the μ-opioid receptor (MOR).[4] This activity is responsible for their powerful analgesic—and highly toxic—effects.

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The binding of an agonist like a nitazene derivative causes a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). This cascade ultimately results in the modulation of ion channels (opening of K+ channels, closing of Ca2+ channels), leading to hyperpolarization of the neuron and a reduction in neurotransmitter release, producing analgesia.

Caption: μ-Opioid receptor signaling pathway for nitazene-class derivatives.

References

- 1. CN101891688A - Preparation method for bendazol in industrialized production - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Albendazole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic. A thorough understanding of these characteristics is critical for formulation development, quality control, and optimizing therapeutic efficacy. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to support advanced research and development.

Core Physicochemical Characteristics

Albendazole is a white to faintly yellowish crystalline powder, a characteristic that influences its handling and formulation processes.[1][2] Its stability is reflected in a relatively high melting point. Key identifying and structural properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₂S | [3][4][5] |

| Molecular Weight | 265.33 g/mol | [2][4][6] |

| Appearance | White to off-white/pale yellow crystalline powder | [1][2][3] |

| Melting Point | 207 - 215 °C (with decomposition) | [1][3][4][5] |

| pKa | Acidic pKa: 2.80 - 4.27Basic pKa: 9.51 - 10.26 | [3][7][8] |

| LogP (Octanol/Water) | 2.54 - 2.7 (Experimental)3.46 (Calculated) | [3][5][7] |

Solubility Profile

Albendazole's therapeutic efficacy is significantly limited by its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II or IV drug.[3] Its solubility is highly dependent on the pH and the solvent system used.

| Solvent | Solubility Description | Quantitative Value (at approx. 25°C) | Reference |

| Water | Practically Insoluble | ~0.0228 mg/mL | [1][7][9] |

| Phosphate Buffer (pH 6.0) | Very Slightly Soluble | 0.016 mg/mL | [3] |

| 0.1 M HCl | Slightly Soluble | 55.10 - 61.70 µg/mL (Note: Source uses mg, likely a typo for µg) | [8][10] |

| Anhydrous Formic Acid | Freely Soluble | - | [1][9] |

| Dimethylsulfoxide (DMSO) | Soluble | - | [11] |

| Methanol, Chloroform | Slightly Soluble | - | [11] |

| Methylene Chloride | Very Slightly Soluble | - | [1][9] |

| Ethanol (96%) | Practically Insoluble | - | [1][9] |

The solubility of Albendazole notably increases as the pH of the medium decreases due to the protonation of the benzimidazole ring system.[3][8] This property is crucial for its dissolution in the acidic environment of the stomach.

Crystal Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute of Albendazole as it directly impacts solubility, dissolution rate, and bioavailability.[12][13]

-

Form I : This is the commercially available polymorph. It is considered metastable at ambient temperatures.[13][14][15]

-

Form II : This is the thermodynamically stable polymorph at ambient temperatures. It can be obtained by recrystallizing Albendazole from solvents like methanol or N,N-dimethylformamide (DMF).[14][15]

The two forms are enantiotropically related, meaning their relative stability inverts with temperature.[14][15] Crucially for drug development, the metastable Form I demonstrates better aqueous solubility than the stable Form II, which can influence its absorption rate.[13] The structural difference between the polymorphs is attributed to tautomerism, involving a proton transfer between the amino and imino forms of the molecule.[12]

Experimental Protocols

Detailed and reproducible methodologies are essential for characterizing the physicochemical properties of Albendazole. Below are standard protocols for determining its key parameters.

Protocol 1: Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation : Add an excess amount of Albendazole powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, airtight container (e.g., a glass vial).

-

Equilibration : Place the container in an orbital shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation : After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess, undissolved solid.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a fine-pore filter (e.g., 0.45 µm PVDF or PTFE) to remove all solid particles.[16]

-

Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved Albendazole using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[17] A standard calibration curve must be prepared for accurate quantification.[18]

Protocol 2: Polymorph Characterization

A combination of analytical techniques is required to unambiguously identify and differentiate between the polymorphic forms of Albendazole.

-

Sample Preparation : Prepare samples of Form I (commercial source) and Form II (by recrystallizing from methanol or DMF as described in the literature).[14]

-

X-Ray Powder Diffraction (XRPD) :

-

Gently pack the powder sample into a sample holder.

-

Acquire the diffraction pattern over a relevant 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

-

Form I and Form II will exhibit distinct diffraction patterns with characteristic peaks at different 2θ angles, serving as a unique fingerprint for each form.[3]

-

-

Differential Scanning Calorimetry (DSC) :

-

Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The resulting thermogram will show endothermic events corresponding to the melting of each polymorph. Form I and Form II will have different melting points and/or enthalpies of fusion.[19]

-

-

Spectroscopic Analysis (FTIR/Raman) :

Visualizations: Pathways and Workflows

Mechanism of Action Pathway

Albendazole exerts its anthelmintic effect by targeting the cellular machinery of the parasite. Its primary mechanism involves the disruption of microtubule formation, which is vital for the parasite's nutrient uptake and cell division.[21][22][23]

Caption: Mechanism of action of Albendazole against parasitic helminths.

Experimental Workflow for Polymorph Analysis

The definitive identification of Albendazole polymorphs follows a structured analytical workflow, integrating crystallographic and thermal analysis methods.

Caption: Workflow for the identification and characterization of Albendazole polymorphs.

References

- 1. Albendazole | 54965-21-8 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. usp-pqm.org [usp-pqm.org]

- 4. Albendazole(54965-21-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. jddtonline.info [jddtonline.info]

- 12. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]

- 13. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 14. Enantiotropically related albendazole polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alliedacademies.org [alliedacademies.org]

- 17. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]

- 19. scribd.com [scribd.com]

- 20. Novel pharmaceutical salts of albendazole - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01311J [pubs.rsc.org]

- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 22. pharmacyfreak.com [pharmacyfreak.com]

- 23. Albendazole - Wikipedia [en.wikipedia.org]

Unraveling the Anthelmintic Action of Benzimidazoles: A Deep Dive into the Disruption of Tubulin Polymerization

Abstract: Benzimidazoles, a cornerstone class of broad-spectrum anthelmintics, exert their therapeutic effect by targeting the fundamental cytoskeletal protein, tubulin. This technical guide provides an in-depth exploration of the discovery and characterization of this mechanism. We will detail the targeted disruption of microtubule polymerization, present quantitative data from key studies, outline the experimental protocols used to elucidate this action, and visualize the associated molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in parasitology and medicinal chemistry.

Introduction: The Rise of Benzimidazoles

The discovery of thiabendazole in 1961 marked the advent of the benzimidazole (BZ) class of anthelmintics, which revolutionized the treatment of helminth infections in both veterinary and human medicine.[1][2][3] Subsequent development led to more potent and broad-spectrum agents like fenbendazole, mebendazole, albendazole, and parbendazole.[3][4] While early theories suggested the inhibition of metabolic enzymes like fumarate reductase, it is now firmly established that the primary mode of action for benzimidazoles is their selective and high-affinity binding to the β-tubulin subunit of parasitic helminths, leading to the inhibition of microtubule polymerization.[3][5]

Microtubules are critical dynamic polymers essential for a multitude of cellular functions in parasites, including cell division, maintenance of cell structure, intracellular transport, and nutrient absorption.[6][7][8] By disrupting these vital structures, benzimidazoles effectively cripple and ultimately kill the parasite.

Core Mechanism: Selective Inhibition of Parasite Tubulin Polymerization

The central mechanism of benzimidazole anthelmintics is their interaction with β-tubulin. These drugs bind to a specific site on the β-tubulin monomer, now known as the colchicine-binding site, preventing it from polymerizing with α-tubulin to form microtubules.[5][9] This action is highly selective for parasite tubulin, exhibiting significantly higher affinity compared to mammalian tubulin, which accounts for the drug class's favorable safety profile.[10] The disruption of microtubule dynamics leads to a cascade of downstream effects, including impaired glucose uptake and depleted glycogen reserves, culminating in parasite paralysis and death.[10][11]

References

- 1. Albendazole: a new drug for human parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bodyofharmony.com [bodyofharmony.com]

- 5. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]

Bendazol's Effect on Tubulin Polymerization in Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which bendazol anthelmintics exert their effect on parasite tubulin polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mode of action of the bendazol class of anthelmintics, which includes compounds such as albendazole, mebendazole, and fenbendazole, is the disruption of microtubule formation in parasitic helminths.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] They play a crucial role in a variety of vital cellular processes, including cell division, maintenance of cell structure, intracellular transport, and motility.[3]

Bendazoles selectively bind to the β-tubulin subunit of the parasite's microtubules, thereby inhibiting its polymerization.[1][2][4] This disruption leads to a loss of cytoplasmic microtubules, which in turn impairs essential functions such as glucose uptake and intracellular transport, ultimately resulting in energy depletion and parasite death.[2][5] The selective toxicity of bendazoles towards parasites is attributed to their significantly higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[6]

Resistance to bendazoles in some parasite populations has been linked to specific point mutations in the β-tubulin gene.[7] These mutations can alter the drug-binding site, leading to reduced binding affinity and consequently, decreased efficacy of the drug.[7]

Quantitative Data on Bendazol-Tubulin Interaction

The following tables summarize available quantitative data on the interaction of various bendazoles with tubulin. While data directly from parasite tubulin polymerization assays is limited in the literature, the provided information from binding assays and studies on cancer cell lines offers valuable insights into the potency of these compounds.

Table 1: Binding Affinity of Mebendazole for Haemonchus contortus Tubulin Isotypes

| Tubulin Isotype | Dissociation Constant (Kd) (µM) |

| α-tubulin | 2.12 |

| β-tubulin isotype 1 | 2.21 |

| β-tubulin isotype 2 | 2.12 |

Data from a study assessing the binding of [14C] mebendazole to recombinant tubulin isotypes from the parasitic nematode Haemonchus contortus.

Table 2: Comparative Cytotoxicity of Benzimidazoles against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Albendazole | Human Pancreatic Cancer Cells | Not specified, but suppresses proliferation |

| Fenbendazole | Colorectal Cancer Cells | Induces apoptosis and cell cycle arrest |

| Mebendazole | Glioblastoma (U-87 MG) | Lower than Albendazole |

| Mebendazole | Breast Cancer (MDA-MB-231) | Lower than Albendazole |

| Compound 7c (piperazine benzimidazole) | Glioblastoma (U-87 MG) | Lower than Albendazole |

| Compound 7c (piperazine benzimidazole) | Breast Cancer (MDA-MB-231) | Lower than Albendazole |

Note: While not direct measures of tubulin polymerization inhibition, these IC50 values in cancer cells, where tubulin is a key target, provide a relative indication of the potency of these compounds.[1][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field. Below are protocols for commonly used in vitro tubulin polymerization assays.

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

-

Purified parasite tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Bendazol compound of interest (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[9]

-

Add the bendazol compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).[9][10]

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the rate and extent of polymerization in the presence of the inhibitor to the control.

This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.

Materials:

-

Purified parasite tubulin

-

Fluorescent reporter dye (e.g., DAPI)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Bendazol compound of interest (dissolved in DMSO)

-

Black 96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin, the fluorescent reporter dye, GTP, and glycerol in General Tubulin Buffer on ice.

-

Add the bendazol compound at various concentrations to the wells of a black 96-well plate. Include a vehicle control (DMSO).

-

Initiate polymerization by adding the reaction mixture to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.

-

Plot fluorescence intensity versus time to monitor tubulin polymerization.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of bendazoles and a typical experimental workflow.

Caption: Mechanism of action of bendazoles on parasite tubulin.

References

- 1. Frontiers | Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis [frontiersin.org]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Bendazol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

The assessment of off-target effects is a critical component of modern drug discovery and development, ensuring the safety and specificity of therapeutic candidates.[1] While Bendazol's primary mechanism of action is well-understood, its interactions with other cellular components are largely unknown. This technical guide details a suite of in vitro assays designed to profile a compound's potential off-target liabilities, focusing on key areas of concern in safety pharmacology: kinase activity, G-protein coupled receptor (GPCR) modulation, cytochrome P450 (CYP) enzyme inhibition, and hERG channel blockade.

Data Presentation: A Framework for Bendazol Off-Target Profiling

As specific quantitative data for Bendazol is unavailable, the following tables provide a template for how such data, once generated, should be structured for clear comparison and analysis. Data from related benzimidazole compounds are used for illustrative purposes.

Table 1: Kinase Profiling of Benzimidazoles

| Kinase Target | Compound | Assay Type | IC50 (nM) | Fold Selectivity |

| DYRK1B | Mebendazole | Binding Assay | 7 (Kd) | - |

| VEGFR-2 | Albendazole | In-silico | 6,040 (Ki) | - |

| Various | Bendazol | To be determined | TBD | TBD |

Data for Mebendazole from a study on its immunomodulating activity.[2] Data for Albendazole from an in-silico repurposing study.[3]

Table 2: GPCR Activity of Benzimidazoles

| GPCR Target | Compound | Assay Type | EC50/IC50 (µM) | Pathway Modulation |

| Various | Bendazol | To be determined | TBD | TBD |

Table 3: Cytochrome P450 Inhibition by Benzimidazoles

| CYP Isoform | Compound | Substrate | IC50 (µM) |

| CYP1A (EROD) | Albendazole | Ethoxyresorufin | ~5 |

| CYP1A (EROD) | Albendazole Sulfoxide | Ethoxyresorufin | ~5 |

| Various | Bendazol | To be determined | TBD |

Data from an in vitro study on rat and mouflon hepatic microsomes.[4][5]

Table 4: hERG Channel Activity of Benzimidazoles

| Compound | Assay Type | IC50 (µM) |

| Bendazol | To be determined | TBD |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the investigation of Bendazol's off-target effects.

Figure 1: Workflow for Kinase Inhibitor Profiling.

Figure 2: GPCR Calcium Flux Assay Workflow.

Figure 3: Cytochrome P450 Inhibition Mechanism.

Figure 4: hERG Channel Blockade Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of Bendazol against a broad panel of protein kinases.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Bendazol in a suitable solvent (e.g., DMSO).

-

Reconstitute the kinase panel enzymes and their corresponding substrates according to the manufacturer's instructions.[7]

-

Prepare a working solution of ATP.

-

-

Assay Procedure (384-well plate format):

-

Dispense 1 µL of Bendazol at various concentrations (or a single concentration for screening) into the assay wells.

-

Add 2 µL of the Kinase Working Stock to the wells.

-

Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock.[6]

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each concentration of Bendazol relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

GPCR Off-Target Screening (Calcium Flux Assay)

Objective: To assess the agonist or antagonist activity of Bendazol on a panel of Gq-coupled GPCRs.

Methodology: A fluorescent cell-based assay that measures changes in intracellular calcium concentration upon GPCR activation.[8]

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the GPCR of interest in appropriate media.

-

Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[9]

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution, which may include an anion transport inhibitor like probenecid to prevent dye leakage.[9][10]

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[9]

-

-

Compound Addition and Signal Detection:

-

Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

For an agonist screen, add Bendazol at various concentrations and immediately begin measuring fluorescence intensity over time.

-

For an antagonist screen, first add Bendazol, incubate for a specified period, and then add a known agonist at its EC80 concentration, followed by fluorescence measurement.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the intracellular calcium concentration.

-

For agonist activity, calculate the EC50 from the dose-response curve.

-

For antagonist activity, calculate the IC50 from the inhibition of the agonist response.

-

Cytochrome P450 Inhibition Assay

Objective: To determine if Bendazol inhibits the activity of major drug-metabolizing CYP450 isoforms.

Methodology: A fluorogenic assay using human liver microsomes or recombinant CYP enzymes and isoform-specific fluorogenic substrates.[11]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Bendazol and known CYP inhibitors (positive controls) in a suitable solvent.

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzymes, a NADPH-generating system, and a specific fluorogenic substrate for the isoform being tested in a buffer solution (e.g., potassium phosphate buffer).[12][13]

-

-

Assay Procedure (96-well plate format):

-

Add Bendazol at a range of concentrations to the wells of a microplate.

-

Initiate the reaction by adding the pre-warmed reaction mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.[11]

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP activity at each Bendazol concentration compared to a vehicle control.

-

Determine the IC50 value from the resulting dose-response curve.

-

hERG Potassium Channel Blockade Assay

Objective: To evaluate the potential of Bendazol to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.[14][15]

Protocol:

-

Cell Preparation:

-

Culture and harvest cells (e.g., CHO or HEK293) stably expressing the hERG channel.

-

Prepare a single-cell suspension for use in the automated patch-clamp system.[16]

-

-

Automated Patch-Clamp Procedure:

-

Prime the system with the appropriate intracellular and extracellular solutions.

-

Cells are automatically captured, and a giga-seal is formed.

-

A whole-cell configuration is established, and the membrane potential is clamped.

-

A specific voltage protocol is applied to elicit hERG currents, and a stable baseline recording is obtained.[17]

-

Bendazol is applied at increasing concentrations, and the hERG current is recorded after each application. A known hERG blocker (e.g., E-4031) is used as a positive control.[17]

-

-

Data Analysis:

-

The peak tail current is measured before and after the application of Bendazol.

-

The percent inhibition of the hERG current is calculated for each concentration.

-

An IC50 value is determined by fitting the concentration-response data to the Hill equation.[17]

-

Conclusion

While specific off-target data for Bendazol is lacking, this guide provides a robust framework for its investigation using standard in vitro safety pharmacology assays. The provided protocols for kinase profiling, GPCR screening, CYP450 inhibition, and hERG channel blockade assays are foundational for characterizing the safety profile of Bendazol or any new chemical entity. The illustrative data from other benzimidazoles highlight potential areas of off-target activity that warrant investigation. A thorough in vitro off-target assessment is an indispensable step in the preclinical development of any compound, enabling early identification and mitigation of potential safety liabilities.[1]

References

- 1. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 2. Mebendazole-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

Bendazol: A Technical Guide to a Promising Drug Repurposing Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bendazol, a benzimidazole derivative, alongside its more extensively studied counterparts such as albendazole, mebendazole, and fenbendazole, is emerging as a significant candidate for drug repurposing. Originally developed as an anthelmintic agent, the benzimidazole scaffold exhibits potent anti-cancer, antiviral, and immunomodulatory properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the repurposing of Bendazol and related benzimidazoles. The primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. Furthermore, these compounds modulate key signaling pathways, including the Hedgehog and Akt/MAPK pathways, which are critical in oncogenesis. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this versatile class of compounds.

Introduction: The Benzimidazole Core

Bendazol, chemically known as 2-benzyl-1H-benzimidazole, belongs to the benzimidazole class of heterocyclic aromatic organic compounds. While Bendazol itself, also known as Dibazole, has been investigated for its vasodilatory and immunomodulatory effects, its derivatives have garnered significant attention for their potential in oncology and other therapeutic areas. This guide will focus on the collective potential of the benzimidazole scaffold, with a primary emphasis on Bendazol and its prominent analogs: albendazole, mebendazole, and fenbendazole.

The primary appeal of repurposing benzimidazoles lies in their well-established safety profiles from decades of use as anthelmintics, which can significantly expedite the drug development timeline.

Mechanism of Action

The principal mechanism of action for the anticancer effects of benzimidazoles is the disruption of microtubule dynamics.

-

Microtubule Disruption: Benzimidazoles bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the cytoskeleton leads to:

-

Mitotic Arrest: Inhibition of spindle formation during mitosis triggers a G2/M phase cell cycle arrest.[1]

-

Apoptosis: Prolonged mitotic arrest induces programmed cell death.[1]

-

Impaired Cellular Transport: Disruption of microtubule-dependent intracellular transport processes affects cellular function and viability.

-

-

Modulation of Signaling Pathways: Beyond microtubule disruption, benzimidazoles have been shown to modulate critical signaling pathways involved in cancer progression.

-

Hedgehog Pathway Inhibition: Mebendazole, in particular, has been demonstrated to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma.[1][3][4] It is believed to achieve this by interfering with the formation of the primary cilium, a microtubule-based organelle essential for Hedgehog signaling.[3]

-

Akt/MAPK Pathway Modulation: Fenbendazole has been shown to induce oxidative stress and activate the p38-MAPK signaling pathway, leading to the inhibition of proliferation and enhancement of apoptosis in cancer cells.[5][6]

-

-

Other Anticancer Effects:

-

Anti-angiogenesis: Some benzimidazoles have been reported to inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.

-

Glucose Metabolism Inhibition: These compounds can interfere with glucose uptake in cancer cells, further contributing to their cytotoxic effects.[7]

-

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from various studies on the anticancer efficacy of benzimidazole derivatives.

Table 1: In Vitro Cytotoxicity of Benzimidazoles in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Source(s) |

| Albendazole | HT-29 (Colorectal) | (3)H-Thymidine & Trypan Blue | 0.12 µM | [1][2] |

| HNSCC (HPV-negative) | Proliferation Assay | Average 152 nM | [8] | |

| SCC-25 (HNSCC) | Not Specified | 0.53 µM | [9] | |

| A549 (Lung) | Not Specified | 2.26 µM | [9] | |

| MCF-7 (Breast) | MTT Assay | >10 µg/mL | [10] | |

| Mebendazole | Glioblastoma cell lines | Cytotoxicity Assay | 0.1 - 0.3 µM | [11][12][13] |

| GL261 (Glioma) | Proliferation Assay | 0.24 µM | [11] | |

| Fenbendazole | EMT6 (Breast) | CCK-8 Assay | ~2 µM (at 24h) | [14] |

Table 2: In Vivo Efficacy of Benzimidazoles in Animal Models

| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Finding(s) | Source(s) |

| Albendazole | HT-29 Peritoneal Carcinomatosis | Nude Mice | 150 mg/kg (i.p.) | Profoundly inhibited peritoneal tumor growth. | [2] |

| Mebendazole | Glioblastoma (syngeneic & xenograft) | Mice | Not Specified | Extended mean survival by up to 63%. | [11][12] |

| Fenbendazole | Cervical Cancer Xenograft | Nude Mice | 100 mg/kg | Significantly suppressed tumor growth. 100% survival in treated mice vs. 0% in untreated controls. | |

| A549 Xenograft | Nude Mice | Not Specified | Marked reduction in tumor size and weight. | [7] |

Table 3: Clinical Trial Data for Mebendazole in Glioblastoma

| Trial Phase | Patient Population | Treatment Regimen | Key Outcome(s) | Source(s) |

| Phase 1 | Newly diagnosed high-grade gliomas (n=24) | Mebendazole (dose escalation up to 200 mg/kg/day) + Temozolomide | Median overall survival: 21 months. 41.7% of patients alive at 2 years. | [7][15][16] |

| Phase 2 (Recurrent Glioblastoma) | Recurrent glioblastoma (n=88) | Mebendazole + CCNU or Temozolomide | 9-month overall survival: 45% (CCNU-MBZ arm) and 36.6% (TMZ-MBZ arm). | [17] |

Signaling Pathways and Visualizations

The modulation of key signaling pathways is a critical aspect of the anticancer activity of benzimidazoles.

Hedgehog Signaling Pathway Inhibition by Mebendazole

Mebendazole is thought to inhibit the Hedgehog pathway by disrupting the primary cilium, a microtubule-based organelle. This prevents the activation of Smoothened (SMO) and the subsequent translocation of GLI transcription factors to the nucleus, thereby inhibiting the expression of target genes involved in cell proliferation and survival.[3][4]

Akt/MAPK Signaling Pathway Modulation by Fenbendazole

Fenbendazole induces oxidative stress, which can lead to the activation of the p38 MAPK pathway. This pathway is involved in cell cycle regulation and apoptosis. The modulation of the Akt pathway, a key survival pathway, has also been implicated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of benzimidazole repurposing.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[18][19]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., Albendazole) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control wells (medium with DMSO only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.[11][20][21][22]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of 1x10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

-

Treatment: Randomize mice into control and treatment groups. Administer the test compound and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice, and excise and weigh the tumors.

Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the replication of a virus.[13][23][24][25][26]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Test compound

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-10 days).

-

Staining: Fix the cells and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the antiviral activity of the compound.

Antiviral and Immunomodulatory Potential

While the primary focus of benzimidazole repurposing has been on oncology, there is evidence for their broader therapeutic potential.

-

Antiviral Activity: The benzimidazole scaffold is a known pharmacophore in antiviral drug discovery.[27] Fenbendazole has been shown to have antiviral effects against bovine herpesvirus 1, likely through its microtubule-disrupting activity, as microtubules are essential for the replication of many viruses.[2][28][29]

-

Immunomodulatory Effects: Bendazol (Dibazole) has been reported to have immunomodulatory properties, including the enhancement of natural killer cell activity and the production of interferons, which are key cytokines in the antiviral response.[29] This suggests a potential dual mechanism of action in viral infections, by directly inhibiting viral replication and by boosting the host's immune response.

Conclusion and Future Directions

Bendazol and the broader benzimidazole class of compounds represent a highly promising avenue for drug repurposing. Their well-established safety profile, coupled with a robust body of preclinical and emerging clinical data in oncology, provides a strong rationale for their further development. The multifaceted mechanism of action, targeting not only microtubule dynamics but also key oncogenic signaling pathways, suggests their potential utility in a wide range of cancers, including those resistant to standard therapies.

Future research should focus on:

-

Conducting rigorous, well-designed clinical trials to definitively establish the efficacy of these compounds in various cancer types.

-

Investigating rational combination therapies to enhance their anticancer activity.

-

Exploring formulation strategies to improve the bioavailability of these often poorly soluble compounds.

-

Further elucidating the antiviral and immunomodulatory mechanisms of Bendazol and its derivatives to unlock their full therapeutic potential in infectious diseases and other immune-related disorders.

The continued exploration of this versatile chemical scaffold holds the promise of delivering new, effective, and affordable therapeutic options for a range of challenging diseases.

References

- 1. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pilot study of albendazole in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Frontiers | Fenbendazole induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physiology.elte.hu [physiology.elte.hu]

- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 24. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunomodulatory Role of Interferons in Viral and Bacterial Infections [mdpi.com]

- 26. Editorial: Immunoregulatory Mechanisms of Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 27. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 28. Immunomodulation and therapeutic effects of the oral use of interferon-alpha: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Immunomodulatory functions of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Potential of Albendazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the anti-angiogenic properties of Albendazole, a benzimidazole anthelmintic agent that has been repurposed for its potential in cancer therapy. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further investigation into this promising anti-cancer strategy.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Albendazole has emerged as a potent inhibitor of angiogenesis through a multi-faceted mechanism of action. Primarily, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in actively proliferating endothelial cells. Furthermore, Albendazole significantly downregulates key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), and interferes with VEGF Receptor-2 (VEGFR-2) signaling, a pivotal pathway in angiogenesis. This guide consolidates the current understanding of Albendazole's anti-angiogenic effects, presenting both in vitro and in vivo evidence in a structured format to support ongoing research and development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the anti-angiogenic and anti-tumor effects of Albendazole.

Table 1: In Vitro Efficacy of Albendazole on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HT-29 | Colorectal Cancer | ³H-Thymidine Assay | 0.12 µM | [1] |

| 1A9PTX22 | Paclitaxel-Resistant Ovarian Cancer | Cell Proliferation Assay | Efficacious (Specific IC50 not stated) | [2] |

| MCF-7 | Breast Cancer | Cell Viability Assay | 44.9 (unit not specified, likely µM) for 24h | [3] |

Table 2: In Vivo Efficacy of Albendazole in Xenograft Models

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Nude Mice | Ovarian Cancer (OVCAR-3) | 150 mg/kg i.p., 3 times weekly for 4 weeks | Markedly suppressed ascites formation and reduced tumor vascularity.[4] | [4] |

| Nude Mice | Ovarian Cancer | 10 µg/ml (BSA-ABZ 10 nm formulation) | Significantly reduced tumor burden (p < 0.02) and suppressed ascites volume (p < 0.05).[5][6] | [5][6] |

| Nude Mice | Colorectal Cancer (HT-29) | 150 mg/kg i.p. (alternate day dosing) | Profoundly inhibited peritoneal tumor growth (P<0.001).[1] | [1] |

| Mice | Ehrlich Carcinoma | Not specified | Inhibited tumor growth by ~32% and elongated survival time by ~50%.[3] | [3] |

Molecular Mechanisms of Anti-Angiogenesis

Albendazole exerts its anti-angiogenic effects through several interconnected mechanisms:

-

Tubulin Polymerization Inhibition: As a benzimidazole carbamate, Albendazole binds to β-tubulin, disrupting the formation of microtubules.[7] This interference with the cytoskeleton is particularly effective in rapidly dividing cells, such as endothelial cells during angiogenesis, leading to G2/M phase cell cycle arrest and apoptosis.[1]

-

Downregulation of Pro-Angiogenic Factors: Albendazole has been shown to potently suppress the expression of two key regulators of angiogenesis:

-

Vascular Endothelial Growth Factor (VEGF): It significantly reduces VEGF levels in tumor tissues and ascites fluid.[4][8]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): By inhibiting HIF-1α, Albendazole curtails the adaptive response of tumor cells to hypoxic conditions, which would otherwise trigger the expression of pro-angiogenic genes like VEGF.[8]

-

-

Inhibition of VEGFR-2 Signaling: In silico and in vitro studies suggest that Albendazole can interact with and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the primary receptor for VEGF-A-mediated angiogenic signaling in endothelial cells.[9][10] This blockade prevents the activation of downstream pathways crucial for endothelial cell proliferation, migration, and survival.

Signaling and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by Albendazole in the context of angiogenesis.

Caption: Simplified VEGF/VEGFR-2 signaling cascade and the inhibitory action of Albendazole.

References

- 1. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Albendazole as a promising molecule for tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albendazole: a potent inhibitor of vascular endothelial growth factor and malignant ascites formation in OVCAR-3 tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 8. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Albendazole inhibits endothelial cell migration, tube formation, vasopermeability, VEGF receptor-2 expression and suppresses retinal neovascularization in ROP model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bendazol on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazoles, a class of broad-spectrum anthelmintic drugs, are gaining significant attention for their potential as repurposed anticancer agents. Emerging evidence strongly suggests that a key mechanism of their antitumor activity is the disruption of cancer cell energy metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which Bendazoles, with a focus on fenbendazole as a representative compound, affect tumor cell glucose metabolism. This guide includes quantitative data from key studies, detailed experimental protocols for assessing these metabolic effects, and visualizations of the implicated signaling pathways and experimental workflows to serve as a comprehensive resource for oncology and drug development professionals.

Introduction: Targeting the Warburg Effect with Bendazoles

Cancer cells are characterized by a distinct metabolic phenotype known as the Warburg effect, where they exhibit a high rate of glycolysis and lactate fermentation, even in the presence of oxygen (aerobic glycolysis).[1] This metabolic reprogramming provides the necessary building blocks for rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, targeting the unique metabolic dependencies of cancer cells has become a promising therapeutic strategy.[1]

Fenbendazole, a benzimidazole with a well-established safety profile in veterinary medicine, has been identified as a potential anticancer agent.[2] Its mechanisms of action are multifaceted, including the disruption of microtubule polymerization and the induction of apoptosis.[3][4] Notably, fenbendazole has been shown to interfere with the metabolic machinery of cancer cells, leading to energy stress and cell death.[2][4] This guide focuses specifically on the effects of fenbendazole on tumor cell glucose metabolism.

Molecular Mechanisms of Bendazol's Impact on Cancer Cell Metabolism

Fenbendazole disrupts tumor cell glucose metabolism through a multi-pronged approach, primarily by inhibiting glucose uptake and key glycolytic enzymes. This activity appears to be mediated, at least in part, through the activation of the p53 tumor suppressor protein.[1]

Inhibition of Glucose Uptake

Fenbendazole has been shown to effectively inhibit glucose uptake in cancer cells.[4] This is achieved through the downregulation of glucose transporters (GLUTs), which are responsible for transporting glucose across the cell membrane.[3] Studies have specifically shown a reduction in the expression of GLUT4 in non-small cell lung cancer (NSCLC) cells upon treatment with fenbendazole.[2]

Inhibition of Key Glycolytic Enzymes

A critical step in glycolysis is the phosphorylation of glucose to glucose-6-phosphate, which traps glucose inside the cell. This reaction is catalyzed by the enzyme hexokinase. Fenbendazole has been demonstrated to inhibit the enzymatic activity of Hexokinase II (HKII), a key glycolytic enzyme that is often overexpressed in cancer cells.[2][4]

Reduction in Lactate Production

A hallmark of the Warburg effect is the increased production and secretion of lactate, which contributes to the acidic tumor microenvironment.[5] By inhibiting glycolysis at upstream steps, fenbendazole treatment leads to a subsequent reduction in lactate levels.[4][5]

Quantitative Data on Fenbendazole's Metabolic Effects

The following tables summarize the quantitative effects of fenbendazole on various parameters of glucose metabolism in cancer cell lines, as reported in the literature. The data is primarily derived from studies on non-small cell lung cancer (NSCLC) cells.

Table 1: Effect of Fenbendazole on Glucose Uptake

| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on Glucose Uptake | Reference |

| H460 (NSCLC) | 1 µM | 4 hours | Significant inhibition of 2-NBDG (fluorescent glucose analog) uptake | [2] |

| A549 (NSCLC) | 1 µM | 4 hours | Significant inhibition of 2-NBDG uptake | [2] |

Table 2: Effect of Fenbendazole on Hexokinase II (HKII) Activity

| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on HKII Activity | Reference |

| NSCLC cells | Not specified | 24 hours | Reduced HKII activity | [4] |

Table 3: Effect of Fenbendazole on Lactate Production

| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on Lactate Production | Reference |

| H460 (NSCLC) | Increasing concentrations | 24 and 48 hours | Reduction in lactate levels in the culture supernatant | [2][4] |

Table 4: Effect of Fenbendazole on GLUT4 Expression

| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on GLUT4 Expression | Reference |

| H460 (NSCLC) | Not specified | Not specified | Downregulation of GLUT4 expression | [2] |

Key Signaling Pathways Involved

The Role of p53 Activation

The tumor suppressor protein p53 plays a critical role in regulating cellular metabolism.[5] Activation of p53 can lead to the downregulation of glycolysis. Evidence suggests that fenbendazole's effects on glucose metabolism are linked to its ability to activate p53.[3][5] Activated p53 can transcriptionally regulate genes involved in metabolism, including those that inhibit glycolysis.[5] Fenbendazole has been shown to increase the protein levels of p53 and its downstream target p21, indicating activation of the p53-p21 pathway.[6][7] This activation is associated with a decrease in the levels of Mdm2 and MdmX, which are negative regulators of p53.[6]

Caption: Bendazol-induced p53 activation pathway leading to metabolic inhibition.

Potential Involvement of the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and plays a crucial role in upregulating glycolytic enzymes and GLUT transporters.[1] While direct experimental evidence for fenbendazole's effect on HIF-1α is currently limited, other benzimidazole compounds have been shown to inhibit HIF-1α activity.[1] One proposed mechanism is that benzimidazoles that disrupt microtubules can interfere with HIF-1α stabilization.[8] Another novel benzimidazole analogue has been shown to inhibit HIF-1α by targeting the Hsp90-Akt pathway.[1]

References

- 1. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Screening of Novel Bendazol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, screening, and mechanism of action of novel analogues of Bendazol, a benzimidazole anthelmintic. The document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate research and development in this area.

Introduction to Bendazol and its Analogues

Bendazol and its parent compound, albendazole, are broad-spectrum anthelmintics widely used to treat various parasitic worm infestations.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization in parasites, which is crucial for cellular functions such as cell division and nutrient absorption.[2][3][4][5] The development of novel Bendazol analogues is driven by the need to overcome drug resistance, improve bioavailability, and expand the therapeutic spectrum of this class of compounds.[1][6]

Mechanism of Action: Targeting Tubulin Polymerization

The principal mode of action of Bendazol analogues is the disruption of microtubule dynamics in parasitic cells.[4][5] By binding to the β-tubulin subunit, these compounds inhibit the polymerization of tubulin into microtubules.[5] This disruption leads to a cascade of downstream effects, ultimately causing parasite death.[3][6]

Signaling Pathway of Bendazol Action

Caption: Mechanism of action of Bendazol analogues targeting tubulin polymerization.

Synthesis of Novel Bendazol Analogues

The synthesis of Bendazol analogues typically involves the construction of the benzimidazole core followed by the introduction of various substituents. The following protocols provide examples of synthetic routes to different classes of analogues.

General Synthesis of 2-Benzimidazole Carbamates

A common route for synthesizing 2-benzimidazole carbamates, the core structure of many Bendazol analogues, is through the condensation of an o-phenylenediamine derivative with a cyano carbamate.[7][8]

Experimental Protocol:

-

Preparation of the o-phenylenediamine derivative: Start with a substituted o-nitroaniline.

-

Thiocyanation: React the o-nitroaniline with ammonium thiocyanate in methanol, followed by the addition of bromine.

-